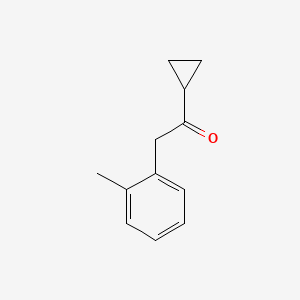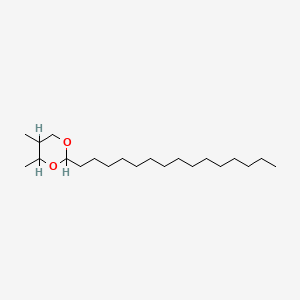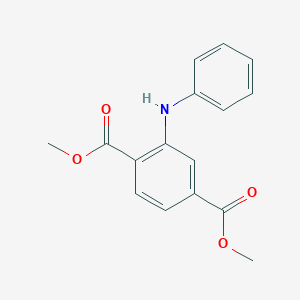
15-Methyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C34H70 . It is a methyl-branched alkane, specifically a derivative of tritriacontane. This compound is known for its role in chemical communication among insects and has been studied for its unique properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methyltritriacontane typically involves the use of α-methylalkanoic acids . One common method includes the asymmetric synthesis of chiral hydrocarbons. For instance, the stereoisomers of this compound can be synthesized using α-methylalkanoic acids with high configurational purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis starting from simpler hydrocarbons. The process may include alkylation, hydrogenation, and purification steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 15-Methyltritriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction can lead to the formation of simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
15-Methyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Plays a role in chemical communication among insects, acting as a pheromone or kairomone.
Industry: Utilized in the formulation of lubricants and coatings due to its stability and hydrophobic properties
Mechanism of Action
The mechanism of action of 15-Methyltritriacontane in biological systems involves its interaction with specific receptors in insects. As a pheromone, it binds to olfactory receptors, triggering behavioral responses such as mating or aggregation. The exact molecular targets and pathways can vary depending on the insect species .
Comparison with Similar Compounds
Tritriacontane: The parent hydrocarbon without the methyl branch.
13-Methylhentriacontane: Another methyl-branched hydrocarbon with similar properties.
15,19-Dimethyltritriacontane: A compound with two methyl branches, used in similar applications.
Uniqueness: 15-Methyltritriacontane is unique due to its specific branching, which affects its physical properties and biological activity. The presence of the methyl group at the 15th position can influence its melting point, solubility, and interaction with biological receptors .
Properties
IUPAC Name |
15-methyltritriacontane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-34(3)32-30-28-26-24-22-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQGOONCABNXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336253 |
Source


|
| Record name | 15-Methyltritriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56987-77-0 |
Source


|
| Record name | 15-Methyltritriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3053840.png)

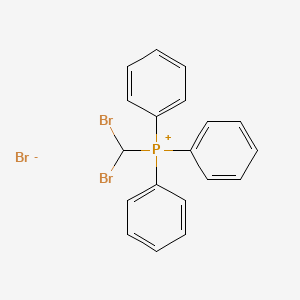
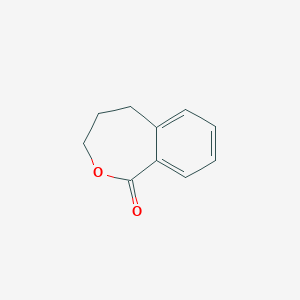
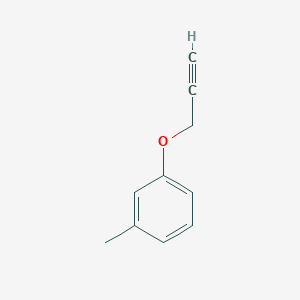
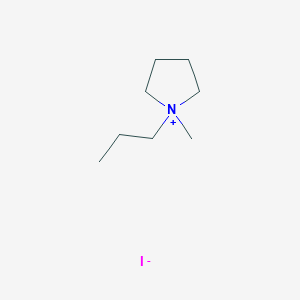
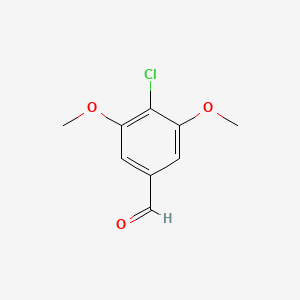
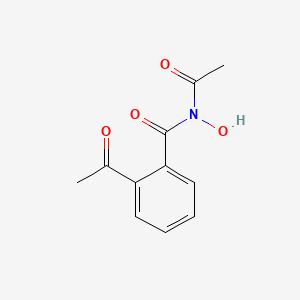

![{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B3053855.png)
